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molecular formula C8H12O4 B8444227 2-Methylene-4-ethoxycarbonylbutyric acid

2-Methylene-4-ethoxycarbonylbutyric acid

Cat. No. B8444227
M. Wt: 172.18 g/mol
InChI Key: JGEBSIWAPQYPOK-UHFFFAOYSA-N
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Patent
US04128721

Procedure details

A mixture of 2-methyleneglutaric acid [Ber. 34, 427 (1901)] (40 g.) and acetyl chloride (80 ml.) is heated on the steam bath for 1.5 hours. The excess acetyl chloride is removed in vacuo (75°) and the residue is evaporated from toluene twice. Finally, the residue is dissolved in ethanol and heated on the steam bath for one hour. The reaction mixture is concentrated to dryness to yield 2-methylene-4-(ethoxycarbonyl)butyric acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3]([OH:5])=[O:4].[C:11](Cl)(=O)[CH3:12]>>[CH2:1]=[C:2]([CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=C(C(=O)O)CCC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam bath for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The excess acetyl chloride is removed in vacuo (75°)
CUSTOM
Type
CUSTOM
Details
the residue is evaporated from toluene twice
DISSOLUTION
Type
DISSOLUTION
Details
Finally, the residue is dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C=C(C(=O)O)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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